![molecular formula C18H23BrN2O2 B2899390 N-[1-(3-bromo-4-methoxyphenyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1252202-82-6](/img/structure/B2899390.png)
N-[1-(3-bromo-4-methoxyphenyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3-bromo-4-methoxyphenyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. It has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-[1-(3-bromo-4-methoxyphenyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes and receptors that are involved in various physiological processes. For example, it inhibits the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that cause inflammation and pain. It also inhibits the activity of acetylcholinesterase (AChE), which is responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in learning and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. For example, it has been found to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the pathogenesis of various inflammatory diseases. It also enhances the activity of certain neurotransmitters, such as dopamine and norepinephrine, which are involved in the regulation of mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(3-bromo-4-methoxyphenyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. It also has a low toxicity profile, which makes it safe for use in cell and animal studies. However, there are some limitations to its use. For example, it has a short half-life, which may limit its effectiveness in vivo. It also has poor solubility in water, which may affect its bioavailability.
Zukünftige Richtungen
There are several future directions for the study of N-[1-(3-bromo-4-methoxyphenyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide. One direction is to explore its potential as an anticancer agent in more detail, including its mechanism of action and efficacy in vivo. Another direction is to investigate its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Moreover, it may be useful to study its potential as an analgesic and anti-inflammatory agent in more detail, including its safety and efficacy in humans. Finally, it may be useful to explore the synthesis of analogs of this compound to improve its pharmacological properties.
Synthesemethoden
The synthesis of N-[1-(3-bromo-4-methoxyphenyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves the reaction between 3-bromo-4-methoxyphenethylamine and propargylamine in the presence of N,N-dimethylformamide (DMF) and triethylamine. The resulting product is then treated with piperidine-4-carboxylic acid chloride to yield the final compound.
Wissenschaftliche Forschungsanwendungen
N-[1-(3-bromo-4-methoxyphenyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been studied for its potential therapeutic applications in various fields of science. It has been found to have anticancer activity by inhibiting the growth of cancer cells. It also has potential as an analgesic, anti-inflammatory, and anticonvulsant agent. Moreover, it has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[1-(3-bromo-4-methoxyphenyl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BrN2O2/c1-4-9-21-10-7-14(8-11-21)18(22)20-13(2)15-5-6-17(23-3)16(19)12-15/h1,5-6,12-14H,7-11H2,2-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURLATRICMWOBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)Br)NC(=O)C2CCN(CC2)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,6-dimethyl-N-[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2899309.png)
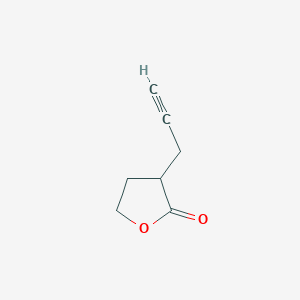

![Methyl 5-[(3-chlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B2899312.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2899316.png)
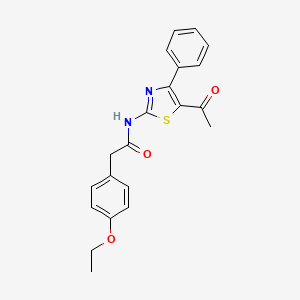
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-mesityloxalamide](/img/structure/B2899320.png)
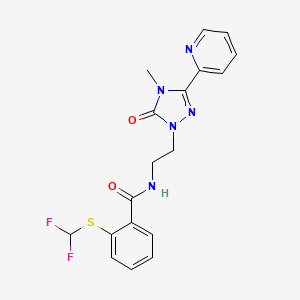
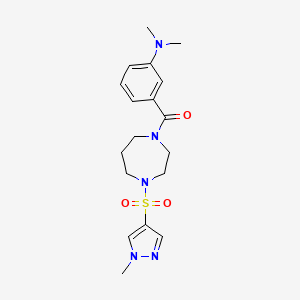

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2899327.png)
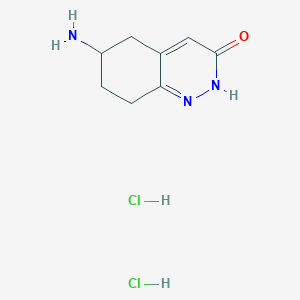
![N-(4-bromobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2899329.png)